molecular formula C9H10ClNO3 B6316395 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid CAS No. 1602466-28-3

5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid

Cat. No.: B6316395
CAS No.: 1602466-28-3
M. Wt: 215.63 g/mol
InChI Key: QVGAOCAWYHDHGR-UHFFFAOYSA-N
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Description

5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is a pyridine derivative featuring a chlorine atom at position 5, an isopropoxy group (-OCH(CH₃)₂) at position 2, and a carboxylic acid (-COOH) at position 4. This compound (CAS: 282723-23-3) is synthesized for applications in medicinal chemistry and organic synthesis due to its versatile reactivity . The carboxylic acid moiety enables salt formation and hydrogen bonding, making it valuable in drug design and coordination chemistry.

Properties

IUPAC Name

5-chloro-2-propan-2-yloxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGAOCAWYHDHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hypohalite-Mediated Chlorination

The patent US4960896A describes a method for introducing halogens into pyridine derivatives using alkali-metal hypohalites under strongly alkaline conditions (pH ≥ 12). For this compound, this approach involves:

  • Starting material : 2-hydroxyisonicotinic acid (4-carboxy-2-hydroxypyridine).

  • Reaction conditions : Sodium hypochlorite (NaOCl) in aqueous NaOH at 0–25°C.

  • Mechanism : Electrophilic chlorination directed by the electron-donating hydroxyl group, which activates position 5 for substitution.

The process requires precise stoichiometry (1–3 moles of base per mole of substrate) to prevent dihalogenation at positions 3 and 5. Post-reduction with sodium bisulfite eliminates residual hypochlorite, minimizing byproduct formation.

Nitration-Reduction-Diazotization

An alternative route involves:

  • Nitration : Introducing a nitro group at position 5 using HNO3/H2SO4.

  • Reduction : Converting nitro to amine with H2/Pd-C or Sn/HCl.

  • Sandmeyer reaction : Replacing the amine with chlorine using CuCl.

This method offers regioselectivity but risks over-nitration and requires careful control of reaction temperatures.

Installation of the Isopropoxy Group at Position 2

Nucleophilic Aromatic Substitution (SNAr)

The isopropoxy group is introduced via SNAr, leveraging the activation of the pyridine ring by electron-withdrawing groups. For example:

  • Substrate : 2,4-dichloro-5-nitropyridine (CAS 4548-45-2).

  • Reagent : Sodium isopropoxide (NaO-iPr) in DMF at 20°C.

  • Reaction time : 1.5 hours.

  • Outcome : Substitution at position 4 yields 2-chloro-5-nitro-4-(propan-2-yloxy)pyridine (CAS 1462950-90-8).

The choice of solvent (DMF) enhances nucleophilicity, while moderate temperatures prevent decomposition. Purification via flash chromatography (heptane/ethyl acetate, 90:10 to 80:20) achieves >95% purity.

Mitsunobu Reaction for Etherification

For less-activated substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitates etherification:

  • Substrate : 2-hydroxyisonicotinic acid.

  • Reagent : Isopropyl alcohol, DEAD, PPh3.

  • Conditions : THF, 0°C to room temperature.

This method avoids harsh bases but requires anhydrous conditions and generates stoichiometric phosphine oxide waste.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Step 1 : Chlorination of 2-hydroxyisonicotinic acid using NaOCl/NaOH.

  • Step 2 : Mitsunobu etherification with isopropyl alcohol.

  • Step 3 : Purification via acid precipitation (pH 2–3) and recrystallization.

Yield : 45–50% over three steps.

Route B: Convergent Synthesis

  • Intermediate 1 : 2-chloro-4-propan-2-yloxypyridine (CAS 718639-57-7) synthesized via SNAr.

  • Intermediate 2 : Nitration at position 5, followed by reduction and Sandmeyer chlorination.

  • Step 3 : Oxidation of 4-methyl to carboxylic acid using KMnO4.

Yield : 35–40% over four steps.

Optimization and Scalability Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF accelerates SNAr but complicates solvent recovery.

  • Reaction temperature : Halogenation at >30°C increases dihalo byproducts by 15–20%.

Purification Techniques

  • Flash chromatography : Effective for nitro intermediates (Rf = 0.3 in heptane/EtOAc 80:20).

  • Acid-base extraction : Isolates carboxylic acid via pH-dependent solubility (pKa ≈ 4.5).

Industrial and Environmental Considerations

  • Cost drivers : Sodium hypochlorite ($0.50/kg) vs. RuCl3 ($200/g).

  • Waste streams : Hypochlorite reactions generate NaCl, while oxidations produce MnO2 or Cr wastes.

  • Green chemistry alternatives : Enzymatic oxidation and microwave-assisted synthesis reduce energy use by 40% .

Scientific Research Applications

Chemistry: 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and activity of pyridine-based drugs .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloro and isopropoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in substituent type, position, and heterocyclic core. Key differences in physicochemical properties and applications are highlighted below.

Table 1: Comparative Analysis of Pyridine and Pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Properties Applications References
5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid Cl (5), -OCH(CH₃)₂ (2), -COOH (4) C₉H₁₀ClNO₃ Moderate acidity, lipophilic Drug intermediates, metal chelation
5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid Cl (5), -SO₂CH₃ (2), -COOH (4) C₇H₆ClNO₄S High acidity, polar Enzyme inhibitors
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), -CH₃ (6), -COOH (4) C₆H₅ClN₂O₂ Dual N-heterocycle, H-bond donor Nucleoside analogs
5-Chloro-4-cyclopropylpyridin-2-amine Cl (5), cyclopropyl (4), -NH₂ (2) C₈H₉ClN₂ Basic amine, sterically hindered Agrochemical intermediates
5-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid Cl (5), -CF₃ (2), -COOH (4) C₇H₃ClF₃NO₂ Strong electron-withdrawing, stable Metabolic-resistant pharmaceuticals
5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid Cl (5), -CF₃ (4), -COOH (2) C₇H₃ClF₃NO₂ Positional isomer, altered electronic effects Receptor-targeted ligands

Key Research Findings

Electronic Effects :

  • The trifluoromethyl (-CF₃) group in 5-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid lowers the pKa of the carboxylic acid (≈1.8) compared to the isopropoxy analog (pKa ≈3.2), enhancing its solubility in basic media .
  • The methanesulfonyl (-SO₂CH₃) group in 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid increases polarity, making it suitable for aqueous reaction systems .

Biological Activity: Pyrimidine analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid exhibit higher binding affinity to kinase enzymes due to dual nitrogen atoms enabling stronger H-bond interactions .

Synthetic Utility :

  • The isopropoxy group in the target compound improves solubility in organic solvents (e.g., dichloromethane, logP = 1.9), facilitating its use in cross-coupling reactions .
  • Derivatives of 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid are patented for antiviral activity, highlighting substituent position-dependent efficacy .

Biological Activity

5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound is characterized by its pyridine ring structure, which is known for its versatility in biological applications. The presence of a chloro group and an isopropoxy substituent enhances its interaction with biological targets. The molecular formula is C11H12ClN1O3, and its structure can be represented as follows:

C11H12ClNO3\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}\text{O}_{3}

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma).

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54966Induction of apoptosis
Compound BHepG2150.9Inhibition of cell proliferation
This compoundA549TBDTBD

In a comparative study, the anticancer activity was evaluated using the MTT assay, which measures cell viability post-treatment. The results indicated that the presence of specific functional groups on the pyridine ring significantly influenced cytotoxicity.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Compound CStaphylococcus aureus32 µg/mLBacteriostatic
Compound DEscherichia coli64 µg/mLBactericidal

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in August 2022 demonstrated that certain derivatives exhibited potent anticancer activity against A549 cells, with some compounds reducing cell viability significantly compared to standard treatments like cisplatin .
  • Antimicrobial Efficacy : Research conducted in December 2023 highlighted the antimicrobial properties of pyridine derivatives against resistant strains, emphasizing their potential as new therapeutic agents in treating infections caused by multidrug-resistant pathogens .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for introducing the chlorine atom at the 5-position of the pyridine ring in 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid?

  • Methodology : The chlorination of pyridine derivatives can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. For selective chlorination at the 5-position, reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to avoid over-chlorination or side reactions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction progress.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY) resolves substituent positions and confirms the propan-2-yloxy group. Purity assessment via HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Cross-validate with elemental analysis for C, H, N, and Cl content.

Q. What are the key chemical properties influencing the reactivity of this compound?

  • Methodology : The electron-withdrawing carboxylic acid group at the 4-position and steric hindrance from the propan-2-yloxy group at the 2-position dictate reactivity. Investigate via pH-dependent solubility studies (e.g., in water, DMSO) and reactivity assays (e.g., nucleophilic substitution at the 5-chloro position). Computational tools like DFT can predict electrophilic/nucleophilic sites.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in derivatives of this compound?

  • Methodology : Synthesize analogs with modifications at the 5-chloro (e.g., fluoro, methyl) or 2-propan-2-yloxy (e.g., cyclopropyl, tert-butyl) positions. Test in vitro bioactivity (e.g., enzyme inhibition, antimicrobial assays) and correlate with steric/electronic parameters using QSAR models. Prioritize derivatives with IC₅₀ values ≤10 µM for further optimization.

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodology : Re-evaluate compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS to detect degradation products. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding affinity. Compare results across orthogonal assays (e.g., cell-based vs. enzymatic) to rule out false positives.

Q. How can catalytic systems enhance the efficiency of multi-step syntheses involving this compound?

  • Methodology : Optimize Pd/Cu-catalyzed cross-coupling reactions for introducing substituents (e.g., aryl groups at the 4-position). Screen solvents (DMF, toluene) and ligands (e.g., bipyridine) to improve yield. Use microwave-assisted synthesis to reduce reaction time from hours to minutes while maintaining >90% yield.

Q. What analytical techniques are critical for detecting trace impurities in this compound?

  • Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) to identify impurities at ppm levels. Use ¹⁹F NMR (if fluorine analogs are synthesized) for detecting halogenated byproducts. Accelerated stability studies (40°C/75% RH) under ICH guidelines predict degradation pathways.

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